N,N-diisopropyl-4-nitrobenzamide

Descripción general

Descripción

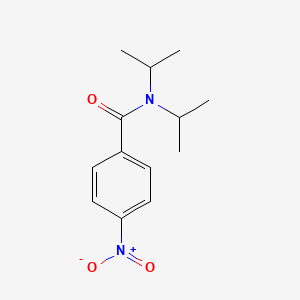

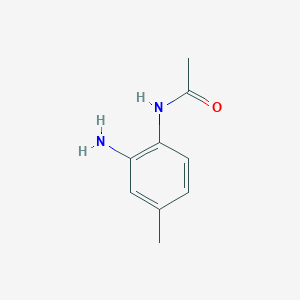

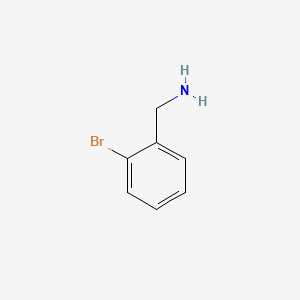

N,N-diisopropyl-4-nitrobenzamide is a chemical compound with the molecular formula C13H18N2O3 . It is also known by other names such as 4-hydroxy oxido amino-n,n-diisopropylbenzamide, 4-nitro-n,n-di propan-2-yl benzamide, 4-nitro-n,n-bis propan-2-yl benzamide, n,n-diisopropyl-4-nitro-benzamide, n,n-bis methylethyl 4-nitrophenyl carboxamide .

Synthesis Analysis

The synthesis of N,N-diisopropyl-4-nitrobenzamide can be achieved through various methods. One such method involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . Another method involves the direct alkylation of N,N-dialkyl benzamides with methyl sulfides promoted by the readily available base LDA (lithium diisopropylamide) .

Molecular Structure Analysis

The molecular structure of N,N-diisopropyl-4-nitrobenzamide consists of 13 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The molecular weight of this compound is approximately 250.294 g/mol .

Chemical Reactions Analysis

N,N-diisopropyl-4-nitrobenzamide can undergo various chemical reactions. For instance, it can undergo direct alkylation with methyl sulfides under transition metal-free conditions . This reaction is promoted by the readily available base LDA (lithium diisopropylamide), resulting in an efficient and selective synthesis of α-sulfenylated ketones .

Aplicaciones Científicas De Investigación

Pharmaceutical Industry

N,N-diisopropyl-4-nitrobenzamide: is utilized in the pharmaceutical industry as an intermediate in the synthesis of various therapeutic agents. The compound’s structure is found in drugs that exhibit a wide range of biological activities, including antiplatelet , antidiarrheal, analgesic, and local anesthetic properties. It is also present in medications used for lowering cholesterol, inhibiting angiotensin-converting enzyme, blocking angiotensin-II receptors, treating cancer, hypercholesterolemia, and juvenile hyperactivity.

Green Chemistry

The synthesis of benzamide derivatives, including N,N-diisopropyl-4-nitrobenzamide , can be achieved through green chemistry approaches. One such method involves the direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth. This process is valued for its eco-friendly and high-yielding nature, which is crucial for sustainable industrial practices .

Chemical Research

In chemical research, N,N-diisopropyl-4-nitrobenzamide serves as a model compound for studying various chemical reactions, including the Friedel–Crafts acylation. This research has implications for the direct synthesis of aromatic ketones and other complex organic compounds, which are essential in developing new materials and chemicals .

Material Science

This compound is also explored in material science for the development of new polymers and coatings. Its derivatives are used in the paper, plastic, and rubber industries due to their stability and functional properties, which can enhance the durability and performance of materials .

Agricultural Applications

In agriculture, benzamide derivatives are investigated for their potential use as growth regulators or pesticides. The nitro group in N,N-diisopropyl-4-nitrobenzamide could be leveraged to design compounds that affect the growth and development of plants or pests, contributing to increased agricultural productivity .

Mecanismo De Acción

The mechanism of action for the reactions involving N,N-diisopropyl-4-nitrobenzamide is quite complex. For example, in the direct alkylation reaction with methyl sulfides, preliminary mechanism studies reveal that the deprotonative aroylation of methyl sulfides is promoted by the directed ortho lithiation of the tertiary benzamide with LDA .

Direcciones Futuras

N,N-diisopropyl-4-nitrobenzamide and similar compounds have potential for various applications. For instance, NHC–CDI adducts have been applied as amidinate-type ligands for transition metals and nanoparticles, as junctions in zwitterionic polymers, and to stabilize distonic radical cations . These applications and potential future directions are discussed in the referenced paper .

Propiedades

IUPAC Name |

4-nitro-N,N-di(propan-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-9(2)14(10(3)4)13(16)11-5-7-12(8-6-11)15(17)18/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDBKRCFDYJOIDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001000621 | |

| Record name | 4-Nitro-N,N-di(propan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001000621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-diisopropyl-4-nitrobenzamide | |

CAS RN |

79606-48-7 | |

| Record name | N,N-Bis(1-methylethyl)-4-nitrobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79606-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Hydroxy(oxido)amino)-N,N-diisopropylbenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079606487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC406865 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406865 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Nitro-N,N-di(propan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001000621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methanol](/img/structure/B1296407.png)

![6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1296408.png)

![[((2S)-2-{[(benzyloxy)carbonyl]amino}pentanoyl)amino]acetic acid](/img/structure/B1296410.png)

![4-[(2-Phenylacetyl)amino]butanoic acid](/img/structure/B1296423.png)